(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate

Catalog No.
S15694757
CAS No.
1375084-46-0
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate

CAS Number

1375084-46-0

Product Name

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-cyanophenyl)carbamate

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,14H2,(H,24,25)

InChI Key

GGFSOILXTNKWET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C#N

(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate is a chemical compound characterized by its unique structure and functional groups. With the molecular formula C22H16N2O2C_{22}H_{16}N_{2}O_{2} and a molecular weight of approximately 344.38 g/mol, this compound consists of a fluorenyl group attached to a carbamate moiety, which in turn is linked to a cyanophenyl group. The presence of both the fluorenyl and cyanophenyl groups imparts distinctive chemical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .

The reactivity of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate can be attributed to its functional groups. The carbamate functional group is known to undergo hydrolysis in the presence of strong acids or bases, leading to the release of carbon dioxide and alcohol. Additionally, the cyanophenyl group may participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group, facilitating further derivatization. These reactions can be leveraged for synthesizing derivatives with enhanced biological or physical properties .

Research indicates that (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate exhibits notable biological activities. It has been studied for its potential as an inhibitor of various cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes . Such properties suggest potential applications in pharmacology, particularly in the modulation of drug interactions and metabolism.

The synthesis of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethylamine with 4-cyanophenyl isocyanate. This reaction can be carried out under mild conditions and often requires solvents such as dichloromethane or acetonitrile to facilitate the process. The reaction mechanism involves the formation of a carbamate linkage through nucleophilic attack by the amine on the isocyanate .

This compound finds applications in various fields:

  • Medicinal Chemistry: Due to its enzyme inhibitory properties, it may serve as a lead compound in drug development.
  • Material Science: Its unique structural features may contribute to the development of new materials with specific optical or electronic properties.
  • Research: It can be utilized in studies exploring enzyme mechanisms and drug metabolism .

Interaction studies involving (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate have focused on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound can affect drug metabolism and pharmacokinetics. By examining its interactions with various substrates, researchers can gain insights into potential drug-drug interactions and optimize therapeutic regimens involving this compound .

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate205688-13-7Contains an amino group instead of a cyano group; potential for different biological activity.
(9H-Fluoren-9-yl)methyl (4-hydroxymethylphenyl)carbamate475160-83-9Hydroxymethyl group offers different reactivity; may enhance solubility.
(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate475160-85-1Formyl group introduces aldehyde functionality; could participate in further reactions.
(9H-Fluoren-9-yl)methyl (3-hydroxymethylphenyl)carbamate206537-33-9Similar structure but with hydroxymethyl at a different position; might exhibit unique properties due to positional effects .

These compounds highlight the uniqueness of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate through its specific functional groups and their implications for biological activity and chemical reactivity. Each variant presents opportunities for tailored applications based on their distinct characteristics.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.121177757 g/mol

Monoisotopic Mass

340.121177757 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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